4-Aminobutyric acid-2,2,3,3,4,4-d6
Overview
Description
4-Aminobutyric acid-2,2,3,3,4,4-d6 is a deuterated variant of 4-aminobutyric acid (GABA), which is a significant neurotransmitter in the brain that inhibits nerve transmission, thereby calming nervous activity. This deuterated form is particularly useful in scientific research for tracing and studying metabolic pathways and the molecular mechanism of GABAergic activity due to its stable isotopic labeling.
Synthesis Analysis
Research on the synthesis of related compounds, such as different substituted 4-aminobutanoic acids and their derivatives, provides insights into potential methods for synthesizing 4-Aminobutyric acid-2,2,3,3,4,4-d6. A common approach involves the initial preparation of esters, followed by hydrolysis, decarboxylation, and subsequent modification steps to introduce deuterium atoms at specific positions on the butanoic acid chain (Vasil'eva et al., 2016).
Molecular Structure Analysis
The molecular structure of aminobutyric acid derivatives can be complex, with studies on similar compounds revealing detailed crystalline structures and molecular conformations. For example, the crystal structure analysis of L-2-aminobutyric acid showed complex, fully ordered arrangements, providing a basis for understanding the structural aspects of its deuterated variants (Görbitz, 2010).
Chemical Reactions and Properties
The chemical behavior of 4-aminobutyric acid and its derivatives, including the deuterated forms, involves interactions that can lead to the formation of various compounds. For instance, the Maillard reaction between 4-aminobutyric acid and reducing sugars can yield pyrroles, 2-pyrrolidones, and pyridones, indicating the reactive versatility of this molecule (Tressl et al., 1993).
Physical Properties Analysis
Investigations into the physical properties of aminobutyric acid derivatives, such as diffusion and structural behavior, can provide insight into the physical characteristics of 4-Aminobutyric acid-2,2,3,3,4,4-d6. Studies have measured the binary mutual diffusion coefficients of these acids in aqueous solutions, offering data on their thermodynamic properties and behavior in solution (Rodrigo et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-aminobutyric acid derivatives are influenced by their molecular structure. Functional group analyses, such as those conducted on similar molecules, provide insights into reactivity, stability, and potential chemical transformations. Spectroscopic studies, including FT-IR and NMR, can elucidate aspects of the chemical environment and electronic structure of these compounds, contributing to a deeper understanding of their chemical properties (Raju et al., 2015).
Scientific Research Applications
Physiological Processes in Plants : 4-Aminobutyric acid plays a crucial role in various physiological processes in plants, including stress response and nutrient uptake (Narayan & Nair, 1990).
Synthesis of Pharmacologically Active Compounds : The synthesis of 3,4-disubstituted aminobutyric acids, which have promising pharmacological activities, is facilitated by methods involving 4-aminobutyric acid (Vasil'eva et al., 2016).
Biosensors : A poly(4-aminobutyric acid) modified glassy carbon electrode can effectively oxidize ascorbic acid, dopamine, and uric acid, enabling simultaneous determination of these acids in human urine samples (Zheng et al., 2013).
Maillard Reaction : Heating 4-aminobutyric acid with reducing sugars produces pyrroles, 2-pyrrolidones, and pyridones, compounds structurally related to E-pyrrolonorleucine and maltosine (Tressl et al., 1993).
Modulation of Ion Transport in Plants : 4-Aminobutyric acid may act as a modulator of ion transport in plants, suggesting a potential role in plant growth and development (Kinnersley & Lin, 2000).
Nitrogen Source for Yeast : The yeast Saccharomyces cerevisiae utilizes 4-aminobutyric acid as a nitrogen source through specific enzymes (Ramos et al., 1985).
Substrates for Enzymes : Substituted 4-aminobutanoic acids can act as substrates for gamma-aminobutyric acid aminotransferase, crucial for certain biochemical processes (Silverman & Levy, 1981).
Magnetic Interactions in Chemistry : Artificial amino acid aibH, related to 4-aminobutyric acid, can trap trivalent lanthanide centers in copper cages, highlighting different magnetic interactions (Sopasis et al., 2012).
Studying Plant Metabolism : D6-GABA is used to study the uptake, translocation, and metabolism of exogenous GABA in plants, distinguishing it from endogenous GABA (Hijaz & Killiny, 2020).
Brain Enzyme Research : The brain enzyme 4-aminobutyrate aminotransferase, involved in neurotransmission, is a focus of research, revealing its complex structure and function (Kwon et al., 1992).
Safety And Hazards
4-Aminobutyric acid-2,2,3,3,4,4-d6 causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .
properties
IUPAC Name |
4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCSSZJGUNDROE-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496733 | |
Record name | 4-Amino(~2~H_6_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutyric acid-2,2,3,3,4,4-d6 | |
CAS RN |
70607-85-1 | |
Record name | 4-Amino(~2~H_6_)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10496733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70607-85-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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